molecular formula C20H18ClN3O3 B2909347 N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 921538-62-7

N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

Cat. No. B2909347
CAS RN: 921538-62-7
M. Wt: 383.83
InChI Key: ROFLUDIRHVRPRC-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Compounds with antileishmanial activity are crucial for developing effective treatments. Research suggests that our compound exhibits promising antileishmanial properties, making it a potential candidate for drug development .

Antimalarial Potential

Malaria remains a significant global health challenge. The search for novel antimalarial agents continues, and our compound has been investigated for its antimalarial efficacy. Its unique chemical structure may offer advantages in combating Plasmodium parasites .

Anti-Inflammatory Effects

Inflammation plays a role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies indicate that our compound possesses anti-inflammatory properties, which could be explored further for therapeutic applications .

Anticancer Research

Pyridazine derivatives have attracted attention in cancer research due to their diverse biological activities. Our compound’s structure suggests potential anticancer effects, although more studies are needed to validate this hypothesis .

Cardiovascular Applications

Given the compound’s structural features, researchers have investigated its impact on cardiovascular health. It may interact with specific receptors or enzymes involved in cardiovascular diseases, warranting further investigation .

Crystallography and Structural Studies

The crystal structure of our compound has been determined, providing valuable insights into its three-dimensional arrangement. Crystallography studies help elucidate molecular interactions, aiding drug design and optimization .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-7-9-15(10-8-13)24-18(25)11-17(27-2)19(23-24)20(26)22-12-14-5-3-4-6-16(14)21/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFLUDIRHVRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

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